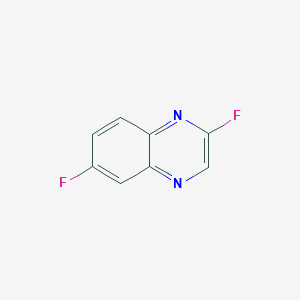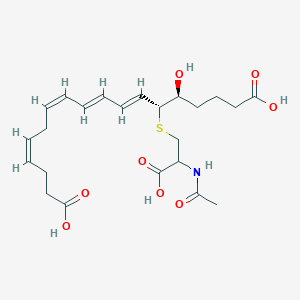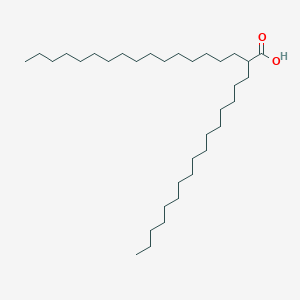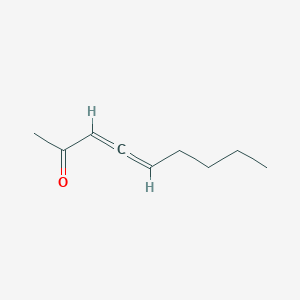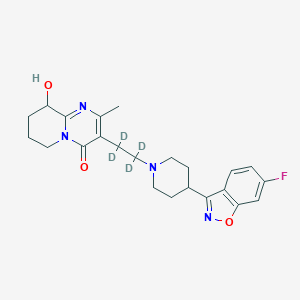
Paliperidona-d4
Descripción general
Descripción
Paliperidona-d4 es una forma deuterada de paliperidona, un fármaco antipsicótico atípico utilizado principalmente en el tratamiento de la esquizofrenia y el trastorno esquizoafectivo. Los átomos de deuterio en la this compound reemplazan los átomos de hidrógeno, lo que la convierte en un estándar interno útil en espectrometría de masas para la cuantificación de la paliperidona .
Aplicaciones Científicas De Investigación
La paliperidona-d4 es ampliamente utilizada en la investigación científica debido a su estabilidad y etiquetado isotópico. Algunas de sus aplicaciones incluyen:
Química: Utilizado como estándar interno en espectrometría de masas para la cuantificación de la paliperidona.
Biología: Emplea en estudios para comprender el metabolismo y la farmacocinética de la paliperidona.
Medicina: Utilizado en investigación clínica para desarrollar nuevas formulaciones y métodos de administración para medicamentos antipsicóticos.
Industria: Utilizado en el control de calidad de productos farmacéuticos que contienen paliperidona
Mecanismo De Acción
La paliperidona-d4, al igual que la paliperidona, ejerce sus efectos antagonizando los receptores de dopamina D2 y serotonina 5-HT2A. Este antagonismo dual ayuda a equilibrar los niveles de neurotransmisores en el cerebro, lo cual es crucial para controlar los síntomas de la esquizofrenia y el trastorno esquizoafectivo. Además, la this compound interactúa con los receptores alfa-adrenérgicos e histamínicos, contribuyendo a sus efectos terapéuticos .
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de paliperidona-d4 implica la incorporación de átomos de deuterio en la molécula de paliperidona. Esto se logra típicamente a través de una serie de reacciones químicas que reemplazan átomos de hidrógeno específicos con deuterio. El proceso a menudo comienza con la síntesis de precursores deuterados, seguidos de su incorporación en la estructura de paliperidona a través de diversas reacciones orgánicas como alquilación, reducción y ciclización .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar una alta pureza y rendimiento. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) para monitorear la síntesis y garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La paliperidona-d4 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Halogenos como cloro o bromo en presencia de un catalizador.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir alcoholes deuterados .
Comparación Con Compuestos Similares
Compuestos similares
Risperidona: El compuesto principal de la paliperidona, también utilizado como antipsicótico.
Olanzapina: Otro antipsicótico atípico con un mecanismo de acción similar.
Quetiapina: Utilizado para el tratamiento de la esquizofrenia y el trastorno bipolar.
Singularidad
La paliperidona-d4 es única debido a su etiquetado con deuterio, lo que mejora su estabilidad y la convierte en un estándar interno ideal para fines analíticos. Esta sustitución isotópica no altera significativamente las propiedades farmacológicas del compuesto, lo que permite su uso efectivo en diversas aplicaciones de investigación .
Propiedades
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-55-4 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?
A: Paliperidone-d4 is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like Paliperidone-d4 helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].
Q2: How does the use of Paliperidone-d4 contribute to the validation of the LC-MS/MS method described in the paper?
A2: The inclusion of Paliperidone-d4 is crucial for method validation in several ways:
- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of Paliperidone-d4, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].
- Recovery Assessment: The similar extraction efficiencies of Paliperidone and Paliperidone-d4 allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].
- Linearity and Range: The use of Paliperidone-d4 contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
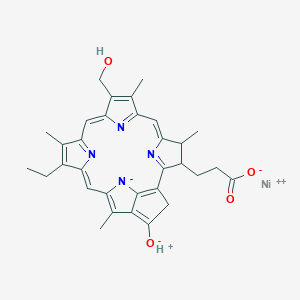
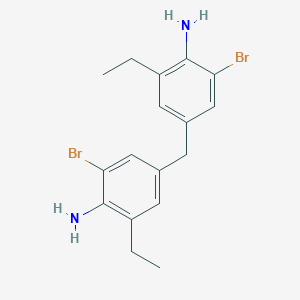
![4-Chloro-1H-benzo[d]imidazol-5-ol](/img/structure/B47630.png)

